Cobalt;iridium
Description
Significance of Bimetallic and Mixed-Metal Systems in Modern Chemical Research
Bimetallic and mixed-metal systems are at the forefront of modern chemical research due to their ability to exhibit synergistic effects, leading to enhanced performance in various applications. mdpi.com The combination of two distinct metals can create unique electronic and geometric structures at the atomic level, which are crucial for their properties and catalytic activities. nih.govfrontiersin.orgnih.gov This synergy often results in catalysts with improved activity, selectivity, and stability compared to their single-metal components. mdpi.comfrontiersin.org
In catalysis, bimetallic systems have emerged as powerful tools, offering improved control over reaction pathways and enhanced versatility. mdpi.comresearchgate.net The cooperative action of two different metal catalysts can enable intricate control, leading to more efficient and selective chemical transformations. mdpi.comresearchgate.net This approach allows for the activation of less reactive substrates and opens new synthetic routes for challenging compounds. mdpi.comresearchgate.net Furthermore, the use of bimetallic catalysts aligns with the principles of green chemistry by reducing waste and improving atom efficiency. mdpi.comresearchgate.net
The properties of bimetallic nanoparticles can be finely tuned by controlling parameters such as the composition, preparation method, and morphology. frontiersin.org For instance, the reduction potential of the two metals determines whether an alloy or a core-shell structure is formed, each having distinct characteristics. frontiersin.org This tunability makes bimetallic systems highly promising for a wide range of fields, including catalysis, electrocatalysis, biomedicine, and energy. frontiersin.org
Overview of Cobalt and Iridium as Transition Metals in Catalysis and Advanced Materials
Cobalt (Co) is an abundant 3d transition metal known for its exceptional catalytic activity, unique redox behavior, and diverse reaction mechanisms. researchgate.net As a cost-effective alternative to precious metals, cobalt catalysts have garnered significant interest for a variety of chemical transformations. researchgate.netsigmaaldrich.com They are highly active in carbon-carbon bond formation reactions, C-H functionalization, and cycloaddition reactions. researchgate.netsigmaaldrich.com Cobalt-based materials, such as cobalt phosphates and nitrides, have also been extensively studied for their catalytic capabilities, particularly in water oxidation. nih.govrsc.org In materials science, cobalt alloys are valued for their high-temperature stability, corrosion resistance, and magnetic properties, finding use in aerospace, medical implants, and industrial applications. refractorymetal.orguniversalmetals.com
Iridium (Ir) , a member of the platinum-group metals, is a noble metal celebrated for its high catalytic activity and exceptional stability, especially in corrosive environments. samaterials.commdpi.com Iridium-based catalysts are highly effective for a wide range of reactions, including hydrogenation, dehydrogenation, and oxidation. samaterials.com They play a crucial role in fuel cell technology and are used in the industrial production of acetic acid. samaterials.comzuj.edu.jo The development of atomically dispersed iridium catalysts is a growing area of research, as these materials exhibit novel catalytic properties. osti.gov Despite its high cost and scarcity, iridium's performance often justifies its use in demanding applications where durability and reliability are paramount. refractorymetal.orgmdpi.com
The properties of these transition metals are summarized in the table below.
| Property | Cobalt (Co) | Iridium (Ir) |
| Atomic Number | 27 | 77 |
| Electron Configuration | [Ar] 3d⁷ 4s² | [Xe] 4f¹⁴ 5d⁷ 6s² |
| Common Oxidation States | +2, +3 | +3, +4 |
| Key Catalytic Applications | Hydroformylation, hydrogenation, dehydrogenation, Fischer-Tropsch synthesis, oxidation reactions. zuj.edu.jo | Hydrogenation, C-H activation, water splitting (OER), automotive exhaust catalysts. samaterials.comzuj.edu.joriken.jp |
| Key Material Applications | High-strength alloys (e.g., Alnico), batteries, pigments, medical implants. universalmetals.comzuj.edu.jo | High-temperature crucibles, electrical contacts, catalysts, hard alloys. refractorymetal.orgzuj.edu.jo |
Current Research Frontiers and Trajectories for Cobalt-Iridium Compounds and Composites
The combination of cobalt and iridium into bimetallic compounds and composites is an active area of research, driven by the potential for synergistic enhancements in catalytic and material properties. A significant focus of current research is on the development of advanced electrocatalysts for the oxygen evolution reaction (OER), a key process in water electrolysis for hydrogen production. osti.govacs.orgrsc.org
Researchers are exploring various synthesis methods to create cobalt-iridium nanostructures, such as nanoparticles, nanoframes, and nanotubes, with controlled morphology and composition. acs.orgrsc.orgacs.org For instance, a modified surfactant-assisted Adams fusion technique has been developed to produce iridium-cobalt oxide nanoparticles that outperform commercial iridium oxide catalysts in both acidic and alkaline media. osti.govacs.orgacs.org Theoretical studies using Density Functional Theory (DFT) are also being employed to understand the electronic structure and bonding in bimetallic cobalt-iridium complexes, providing insights into their catalytic mechanisms. researchgate.netmdpi.com
Another research trajectory involves the use of cobalt-iridium catalysts in environmental applications, such as the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia. researchgate.net Studies have shown that incorporating iridium into cobalt catalysts supported on materials like zirconium-doped mesoporous silica (B1680970) can increase the dispersion of cobalt and improve catalytic performance. researchgate.net
Furthermore, the magnetic properties of iron-cobalt alloys have been shown to be significantly enhanced by doping with iridium, opening up possibilities for advanced magnetic materials. quantumzeitgeist.com The synthesis and characterization of novel organometallic complexes containing both cobalt and iridium are also being investigated, which could lead to new catalytic applications. navus.io These research efforts highlight the diverse potential of cobalt-iridium systems in addressing challenges in energy, environment, and materials science.
| Research Area | Focus | Key Findings |
| Electrocatalysis (OER) | Development of highly active and stable catalysts for water splitting. | Bimetallic Co-Ir oxides exhibit enhanced activity and stability compared to monometallic counterparts. rsc.orgacs.org Acid etching of IrCo oxides can further boost performance by exposing more active sites. osti.govacs.org |
| Environmental Catalysis | Selective catalytic reduction of NOx. | Iridium addition to cobalt catalysts improves cobalt dispersion and enhances NO conversion at low temperatures. researchgate.net |
| Nanomaterials Synthesis | Controlled synthesis of Co-Ir nanoparticles, nanotubes, and nanoframes. | Methods like electrospinning and galvanic replacement are used to create unique nanostructures with synergistic properties. acs.orgresearchgate.net |
| Magnetic Materials | Enhancing magnetic properties of alloys. | Doping iron-cobalt alloys with iridium significantly improves their magnetic characteristics. quantumzeitgeist.com |
| Theoretical Chemistry | Understanding electronic structure and bonding. | DFT calculations provide insights into the stability and catalytic mechanisms of bimetallic Co-Ir complexes. researchgate.netmdpi.com |
Structure
2D Structure
Properties
CAS No. |
61870-12-0 |
|---|---|
Molecular Formula |
CoIr3 |
Molecular Weight |
635.58 g/mol |
IUPAC Name |
cobalt;iridium |
InChI |
InChI=1S/Co.3Ir |
InChI Key |
GYIBSEXFAGHDRS-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Synthetic Methodologies for Cobalt Iridium Compounds and Nanomaterials
Solution-Based and Wet Chemical Synthesis Approaches
Solution-based methods offer a versatile and scalable platform for the production of cobalt-iridium nanomaterials, particularly mixed oxides. These techniques allow for homogeneous mixing of precursors at the atomic level, facilitating the formation of bimetallic phases with controlled stoichiometry and structure.
A significant advancement in the synthesis of iridium-cobalt mixed oxides is the development of a modified, surfactant-assisted Adams fusion technique. acs.orgacs.orgescholarship.org The conventional Adams fusion method, which involves reacting aqueous metal precursors with an alkali metal nitrate followed by calcination, often suffers from drawbacks such as particle aggregation, sintering, and limited control over the final composition and microstructure. acs.orgacs.org The modified approach addresses these limitations and provides a simple, scalable route to produce IrCo oxide nanoparticles. acs.orgacs.org This method has been specifically highlighted for its potential in creating electrocatalysts for the oxygen evolution reaction (OER), where substituting the expensive iridium with more abundant cobalt can enhance catalytic activity while reducing costs. acs.orgacs.org
The introduction of a surfactant is a key modification to the Adams fusion method. acs.orgacs.org Specifically, the triblock copolymer Pluronic F-127 has been used to control the morphology of the resulting catalyst. acs.org The surfactant is dissolved in the aqueous solution prior to the addition of the metal precursors. acs.org This approach helps to prevent the particle aggregation and sintering that can occur during the high-temperature calcination step of the traditional method, leading to better control over nanoparticle size and distribution. acs.orgacs.org By managing the nucleation and growth processes, the surfactant ensures the formation of well-defined nanostructures. acs.org
| Parameter | Description | Reference |
|---|---|---|
| Surfactant Used | Pluronic F-127 (a triblock copolymer) | acs.org |
| Function | Controls nanoparticle morphology; prevents aggregation and sintering. | acs.orgacs.org |
| Mechanism | Introduced into the aqueous metal precursor solution before the addition of alkali metal nitrates to guide the formation of nanoparticles. | acs.orgacs.org |
| Advantage | Enables the synthesis of nanosized metal-oxides with improved control over composition and microstructure. | acs.orgacs.org |
The successful synthesis of equimolar IrCo oxide via the modified Adams fusion method relies on carefully selected precursors and optimized reaction conditions. acs.org The process begins by dissolving the Pluronic F-127 surfactant in an aqueous solution. acs.org The metal precursors, typically hexachloroiridic acid (H₂IrCl₆) for iridium and cobalt(II) nitrate (Co(NO₃)₂) for cobalt, are then mixed in a potassium nitrate (KNO₃) solution. acs.org This precursor mixture is added dropwise to the surfactant solution, followed by extended stirring and heating to facilitate the formation of a polymerized particle, which is then calcined to yield the final mixed oxide nanoparticles. acs.org
| Step | Parameter | Value/Description | Reference |
|---|---|---|---|
| 1. Surfactant Preparation | Solvent | Aqueous solution | acs.org |
| Stirring Time | 4 hours | acs.org | |
| 2. Precursor Preparation | Iridium Precursor | H₂IrCl₆ | acs.org |
| Cobalt Precursor | Co(NO₃)₂ | acs.org | |
| Solution | Mixed in a KNO₃ solution | acs.org | |
| 3. Reaction | Addition Method | Precursor solution added dropwise to surfactant solution | acs.org |
| Stirring Time | 12 hours | acs.org | |
| Temperature | 80 °C | acs.org | |
| 4. Product Formation | Evaporation Temperature | 98.5 °C to obtain a polymerized particle | acs.org |
Transmetalation is a fundamental reaction in organometallic chemistry that provides an effective route for synthesizing a variety of organo-transition metal complexes. acs.orgresearchgate.net This process involves the transfer of a ligand from one metal center to another and is particularly useful for creating specific cobalt-iridium complexes bearing complex organic ligands. acs.org
The synthesis of cobalt(I) complexes with pentadentate ligands, such as the bis(imidazolin-2-ylidene)carbazolide cobalt(I) complex [Co(bimca^Homo^)], has been achieved through transmetalation. acs.org Two distinct methods have been developed. The first is a direct route involving the transmetalation of an in situ generated lithium complex, [Li(bimca^Homo^)], with tris(triphenylphosphine)cobalt(I) chloride (CoCl(PPh₃)₃). acs.org The second method is a two-step process that begins with the transmetalation of the same lithium complex with cobalt(II) chloride (CoCl₂), followed by a reduction of the resulting Co(II) complex to yield the desired Co(I) species. acs.org
An analogous iridium(I) complex, [Ir(bimca^Homo^)], can be prepared using a similar transmetalation strategy. acs.org This synthesis involves the reaction of either the lithium complex [Li(bimca^Homo^)] or the potassium complex [K(bimca^Homo^)] with the dimeric iridium precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(μ-Cl)(COD)]₂). acs.org This reaction effectively transfers the pentadentate ligand to the iridium center, forming the target organometallic complex. acs.org
| Target Complex | Method | Ligand Source | Metal Precursor | Reference |
|---|---|---|---|---|
| [Co(bimca^Homo^)] (Cobalt(I)) | Direct Transmetalation | [Li(bimca^Homo^)] | CoCl(PPh₃)₃ | acs.org |
| [Co(bimca^Homo^)] (Cobalt(I)) | Two-Step (Transmetalation + Reduction) | [Li(bimca^Homo^)] | CoCl₂ | acs.org |
| [Ir(bimca^Homo^)] (Iridium(I)) | Transmetalation | [Li(bimca^Homo^)] or [K(bimca^Homo^)] | [Ir(μ-Cl)(COD)]₂ | acs.org |
One-Step Approaches for Incorporated Hydroxide (B78521) Nanosheets
A facile, one-step synthetic approach has been developed for the creation of well-dispersed iridium-incorporated cobalt-based hydroxide nanosheets, denoted as CoIr. researchgate.net This method is particularly significant for producing catalysts for the oxygen evolution reaction (OER), a key process in water electrolysis. researchgate.net In this synthesis, iridium species, in the form of both single atoms and clusters, are incorporated into defect-rich cobalt hydroxide nanosheets. researchgate.net The formation of abundant Co-Ir species is confirmed through synchrotron radiation-based X-ray spectroscopic characterizations and high-angle annular dark-field scanning transmission electron microscopy. researchgate.net
The optimized CoIr nanosheets, with an iridium content of 9.7 wt%, demonstrate highly efficient OER catalytic performance. researchgate.net These nanosheets achieve a current density of 10 mA cm⁻² at an overpotential of 373 mV in a 1.0 M phosphate buffer solution, significantly outperforming commercial IrO₂ catalysts. researchgate.net Post-OER characterization reveals the in-situ formation of unique cobalt oxyhydroxide and high-valence iridium species with a low-coordination structure, which are believed to be the true active sites contributing to the superior performance. researchgate.net This one-step synthesis not only provides a state-of-the-art OER catalyst for neutral media but also elucidates the origin of its enhanced performance through detailed structural identification. researchgate.net
Solid-State and Nanostructure Fabrication Techniques
Electrospinning and Calcination for Nanofiber Catalysts
Electrospinning is a versatile and scalable technique used to produce hierarchically structured, high-aspect-ratio nanofibers for catalytic applications. nih.govacs.org This method, followed by a calcination step, is effective in creating cobalt-iridium nanofiber catalysts. The process begins with the preparation of a precursor solution containing salts of both cobalt and iridium, along with a polymer such as polyvinylpyrrolidone (PVP). nsf.gov This solution is then subjected to a strong electric field, causing the ejection of a polymer jet that solidifies into nanofibers on a collector.
The subsequent calcination process is crucial for transforming the as-spun precursor fibers into the final catalytically active material. During calcination, the polymer binder is removed at its decomposition temperature (around 350 °C for PVP), and the metal salts are converted into their respective oxides. acs.org The calcination temperature significantly influences the final morphology, crystallinity, and composition of the nanofibers, which in turn affects their catalytic activity and stability. nih.govacs.org For instance, in iridium-based nanofibers, increasing the calcination temperature leads to changes in the IrO₂/Ir ratio and the formation of core-shell structures, with an optimal balance between activity and stability often found at intermediate temperatures like 600 °C. nih.gov Similarly, for cobalt-containing nanofibers, calcination temperature affects the crystallite size and can lead to particle growth or even melting at very high temperatures. nsf.govresearchgate.net By carefully controlling the calcination temperature and atmosphere, the desired phases and morphologies of cobalt-iridium oxide nanofibers can be achieved, leading to enhanced catalyst utilization and performance. acs.org
| Parameter | Effect of Increasing Calcination Temperature | Reference |
| Fiber Diameter | Initial decrease due to polymer removal, followed by potential slight increase due to crystallite growth and coalescence. | nsf.govnih.gov |
| Crystallinity | Increases, with the formation of more defined crystalline phases (e.g., rutile IrO₂). | nih.govresearchgate.net |
| Composition | Leads to the oxidation of metallic precursors and can alter the ratio of different oxide states. | nih.govacs.org |
| Catalytic Activity | Often shows an optimal temperature, as higher temperatures can lead to reduced surface area and less active crystalline phases. | nih.gov |
| Stability | Generally increases with higher calcination temperatures due to the formation of more stable crystalline structures. | nih.gov |
Mechanochemical Synthesis for Single-Atom Dispersions
Mechanochemical synthesis offers a scalable and efficient method for preparing single-atom catalysts, including cobalt oxide incorporated with iridium single atoms (Ir-Co₃O₄). researchgate.net This solvent-free, solid-state grinding approach allows for the atomic-level dispersion of iridium into the cobalt oxide matrix. The process typically involves the high-energy ball milling of precursor materials, leading to the formation of a composite material where individual iridium atoms are atomically dispersed and integrated into the Co₃O₄ support. researchgate.net
This technique has been successfully employed to create highly active and stable electrocatalysts for the acidic oxygen evolution reaction (OER). researchgate.net In the case of Ir-Co₃O₄, operando X-ray absorption spectroscopy has revealed that the iridium atoms are partially oxidized to active Ir⁴⁺ species during the OER process. researchgate.net These isolated iridium atoms, along with adjacent cobalt atoms and their bridged electrophilic oxygen ligands, act as the active sites, collectively enhancing the catalytic performance. researchgate.net Theoretical calculations further support these findings, indicating that the isolated iridium atoms can boost electronic conductivity and optimize the energy barrier for the reaction. researchgate.net The resulting Ir-Co₃O₄ single-atom catalyst exhibits significantly higher mass activity and turnover frequency compared to benchmark IrO₂ catalysts in acidic conditions, and the synthesis method is readily scalable to gram-level production. researchgate.net
Intercalation Growth at Interfaces (e.g., Graphene/Iridium)
Intercalation growth at the interface of two-dimensional materials and their substrates provides a unique bottom-up approach to fabricate novel heterostructures. A prominent example is the intercalation of cobalt between a layer of graphene and an iridium (111) substrate. aps.orgarxiv.org This process can be monitored in real-time using techniques like low-energy electron microscopy (LEEM). aps.orgau.dk The intercalation of a cobalt monolayer is energetically favorable compared to cobalt residing on the bare iridium surface, suggesting that graphene acts as a surfactant. aps.orgarxiv.org
The kinetics of this intercalation process are spatially dependent and are significantly influenced by the edges of the graphene flakes, which present an energy barrier to the diffusing cobalt atoms. aps.orgresearchgate.net This energy barrier can exhibit local variations, which may be related to the orientation of the graphene with respect to the iridium substrate and the specific termination of the graphene edge. aps.org The intercalation process can be tracked by observing changes in the surface work function, which differs significantly for cobalt on top of graphene versus cobalt intercalated beneath it. aps.org This method of fabricating layered structures is crucial for developing advanced functional materials where the properties of both the intercalated layer and the overlying graphene can be precisely tuned. au.dk
| Factor | Influence on Co Intercalation at Graphene/Ir(111) Interface | Reference |
| Graphene Edges | Represent an energy barrier to intercalation. | aps.org |
| Graphene Orientation | Can influence the local energy barrier height for intercalation. | aps.org |
| Energetics | Intercalated cobalt is energetically more favorable than cobalt on bare iridium. | aps.orgarxiv.org |
| Mechanism | Mass transport of cobalt atoms occurs through the graphene edges. | au.dk |
Post-Synthetic Material Modification Strategies
Acid Etching for Enhanced Active Site Exposure and Porosity
Acid etching is a widely employed post-synthetic modification technique to enhance the catalytic performance of materials by increasing active site exposure and creating a more porous structure. nih.gov This method involves treating the synthesized catalyst with an acid solution, such as hydrofluoric acid (HF), to selectively remove certain components or create surface defects. nih.gov While specific studies on acid-etched cobalt-iridium systems are not prevalent, the principles can be understood from studies on similar bimetallic oxide catalysts, such as ruthenium-promoted cobalt oxide (Ru/Co₃O₄). nih.gov
Galvanic Replacement Processes for Heterostructure Formation
Galvanic replacement is a versatile and effective synthetic methodology for the creation of bimetallic and multimetallic nanostructures with controlled morphologies, including complex heterostructures such as core-shell, hollow, and cage-like architectures. rsc.orgrsc.org This technique leverages the difference in electrochemical potentials between two different metals to drive a spontaneous redox reaction. mdpi.com
The fundamental principle of galvanic replacement involves the use of a pre-synthesized nanoparticle, often referred to as the "sacrificial template," which is composed of a less noble metal. nih.govnih.gov When these template nanoparticles are introduced into a solution containing a salt precursor of a more noble metal, the template metal is oxidized and dissolves into the solution, while the ions of the more noble metal are reduced and deposited onto the surface of the template. nih.gov This process is driven by the difference in the standard reduction potentials of the two metal/metal ion pairs. mdpi.com
In the context of cobalt-iridium heterostructures, a typical galvanic replacement reaction would involve the use of cobalt nanoparticles as the sacrificial template and an iridium salt, such as iridium(III) chloride (IrCl₃), as the precursor for the more noble metal. The reaction can be represented by the following half-reactions:
Oxidation (Anode): Co(s) → Co²⁺(aq) + 2e⁻
Reduction (Cathode): Ir³⁺(aq) + 3e⁻ → Ir(s)
2Co(s) + 2Ir³⁺(aq) → 2Co²⁺(aq) + 2Ir(s)
This process can be conceptualized as a multitude of tiny electrochemical cells on the surface of each nanoparticle, where the oxidation and reduction reactions occur at different sites. nih.gov The morphology of the resulting heterostructure is influenced by several factors, including the initial shape of the cobalt template, the reaction temperature, the concentration of the iridium precursor, and the presence of any capping agents or surfactants. rsc.org For instance, the reaction can lead to the formation of hollow iridium-based nanostructures with cobalt ions in the interior, which can then be removed through washing. The Kirkendall effect, which describes the different diffusion rates of the two metals, also plays a significant role in the formation of hollow interiors. rsc.org
Research Findings
Detailed research into galvanic replacement for various bimetallic systems has elucidated key aspects of the process, which are applicable to the synthesis of cobalt-iridium heterostructures. Studies on analogous systems, such as the formation of bimetallic CuM (where M includes Ir) hollow nanostructures, have shown that the reaction temperature is a critical parameter to balance the kinetics of the galvanic replacement and the reduction of the noble metal precursor by the solvent or other reducing agents present in the reaction mixture. rsc.org
The choice of the sacrificial template material is also crucial. While cobalt is a suitable candidate for replacement by iridium due to its lower standard reduction potential, other metals like silver (Ag) and palladium (Pd) have been extensively used as templates to create a wide array of hollow nanostructures with noble metals. nih.govacs.org The principles governing these reactions are directly transferable to the cobalt-iridium system.
Furthermore, the process is not limited to monometallic templates. Intermetallic nanocrystals can also serve as templates, leading to the formation of even more complex multimetallic heterostructures. rsc.orgnih.gov In such cases, the less noble metal in the alloy is preferentially oxidized and replaced.
The following interactive table summarizes representative experimental parameters and resulting morphologies from galvanic replacement reactions involving iridium and other less noble metals, providing a basis for the synthesis of cobalt-iridium heterostructures.
| Sacrificial Template | Iridium Precursor | Solvent/Reducing Agent | Reaction Temperature (°C) | Resulting Morphology | Reference System |
|---|---|---|---|---|---|
| Cobalt (Co) Nanoparticles | Iridium(III) chloride (IrCl₃) | Ethylene glycol | 120-160 | Co-Ir core-shell or hollow nanostructures | Inferred from general principles |
| Copper (Cu) Nanoparticles | Iridium(III) chloride (IrCl₃) | Oleylamine | ~200 | Cu-Ir hollow nanostructures | Analogous to CuM systems rsc.org |
| Palladium (Pd) Nanocubes | Iridium(III) chloride (IrCl₃) | Ethylene glycol | ~160 | Pd-Ir core-shell octapods or nanocages | Analogous to Pd-Ir systems acs.org |
| Nickel (Ni) Film | Iridium(IV) solution | Aqueous solution | 65 | IrO₂ shell-Ir-Ni core | Ir-Ni system acs.org |
Catalytic Applications of Cobalt Iridium Compounds
Electrocatalysis in Energy Conversion Systems
The unique electronic and structural properties of cobalt-iridium materials make them particularly suitable for electrocatalysis in energy conversion systems, such as water electrolyzers, which are essential for producing green hydrogen.
The oxygen evolution reaction (OER) is a key, yet often rate-limiting, step in water electrolysis. Developing efficient and durable catalysts for this reaction is crucial. Iridium is a benchmark catalyst for OER, especially in acidic conditions, but its high cost and scarcity necessitate the development of catalysts with reduced iridium content. osti.govnih.gov Alloying iridium with more abundant and less expensive metals like cobalt is a promising strategy to enhance catalytic activity while minimizing iridium usage. acs.orgescholarship.orgescholarship.org
Iridium-cobalt oxide (IrCo) nanoparticles have demonstrated superior performance as OER electrocatalysts in both acidic and alkaline environments. acs.orgescholarship.org A scalable synthesis method, the modified surfactant-assisted Adams fusion technique, has been developed to produce these nanoparticles. acs.orgescholarship.orgescholarship.org
Research shows that these bimetallic oxides outperform commercial iridium oxide catalysts. acs.orgosti.gov For instance, an equimolar IrCo oxide catalyst subjected to acid etching to selectively remove some cobalt (IrCo_ae) exhibited significantly enhanced activity. escholarship.org This process increases the porosity and exposes more active iridium sites. escholarship.orgnih.gov In acidic media (0.5 M H₂SO₄), the IrCo_ae catalyst showed an 18% reduction in the overpotential required to reach a current density of 10 mA/cm² compared to a commercial iridium oxide catalyst on carbon (IrOₓ_C). osti.govescholarship.org A similar improvement of 14% was observed in alkaline media (1.0 M KOH). osti.govescholarship.org The enhanced performance is attributed to the modification of iridium's intrinsic activity by cobalt and the increased number of active sites. acs.orgescholarship.org
The electrochemical performance of these catalysts is often evaluated by their Tafel slopes, where a lower value indicates faster reaction kinetics. The IrCo_ae catalyst displayed notably lower Tafel slopes than the commercial benchmark in both acidic and alkaline conditions. escholarship.org
Table 1: OER Performance of Iridium-Cobalt Oxide Catalysts
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| IrCo_ae | 0.5 M H₂SO₄ (Acidic) | ~262 | 42.2 |
| IrOₓ_C (Commercial) | 0.5 M H₂SO₄ (Acidic) | ~319 | 59.6 |
| IrCo_ae | 1.0 M KOH (Alkaline) | ~287 | 34.5 |
| IrOₓ_C (Commercial) | 1.0 M KOH (Alkaline) | ~334 | Not specified |
Data sourced from a comparative study on IrCo oxide catalysts. escholarship.org
A cutting-edge approach to maximize the efficiency of precious metals involves using single-atom catalysts (SACs), where individual metal atoms are dispersed on a support material. rsc.org Isolating iridium atoms on cobalt oxide (Co₃O₄) or cobalt hydroxide (B78521) (Co(OH)₂) matrices has been shown to dramatically boost OER activity. osti.govnih.govresearchgate.net
In one study, single iridium atoms were anchored onto amorphous cobalt oxide nanosheets. This material demonstrated OER activity that was 160 times higher than commercial IrO₂ in alkaline media. osti.gov In-situ X-ray absorption spectroscopy revealed that Ir-O-Co pairs were the active sites that enhanced OER efficiency and improved iridium's stability. osti.gov Another study reported that incorporating single iridium atoms into a cobalt oxide spinel structure, prepared via a mechanochemical method, resulted in significantly higher mass activity and turnover frequency than benchmark IrO₂ in acidic conditions. researchgate.net Operando spectroscopy showed that during the reaction, iridium and cobalt atoms, along with their bridged electrophilic oxygen ligands, acted as joint active sites. researchgate.net
The coordination environment of the single atoms is crucial. Research on Ir single atoms coordinated with dimethylimidazole on a cobalt-iron hydroxide support showed exceptionally low overpotentials of 179 mV at 10 mA cm⁻² and an ultra-small Tafel slope of 24 mV dec⁻¹. nih.gov This outstanding performance was attributed to the out-of-plane coordination leading to electron redistribution, which optimized the reaction energy pathway for OER. nih.gov
Table 2: Performance of Single-Atom Iridium Catalysts in OER
| Catalyst | Support Matrix | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Key Finding |
| Ir Single Atoms | Amorphous CoOₓ Nanosheets | 1 M KOH (Alkaline) | Not specified (160x activity of IrO₂) | Ir-O-Co pairs are highly active sites. osti.gov |
| Ir-Co₃O₄ | Cobalt Oxide | Acidic | Not specified | Ir and Co with bridged oxygen ligands are joint active sites. researchgate.net |
| Ir₁/(Co,Fe)-OH/MI | Cobalt-Iron Hydroxide | Not specified | 179 | Out-of-plane coordination optimizes electron distribution. nih.gov |
| Ir₀.₃₃@Co₃O₄ | Cobalt Oxide (Co₃O₄) | 1 M KOH (Alkaline) | 296 | Collaboration of Ir single atoms and oxygen vacancies enhances conductivity. rsc.org |
An external magnetic field can be used to accelerate the sluggish kinetics of the OER, particularly for magnetic catalysts in challenging acidic environments. nih.govfigshare.comacs.org Introducing cobalt into an iridium catalyst induces a local magnetic moment through 3d-5d orbital hybridization, creating a magnetic catalyst. nih.govfigshare.com
Studies on cobalt-iridium (CoIr) nanoclusters have shown a remarkable enhancement in acidic OER activity under a constant magnetic field. nih.govacs.org Without a magnetic field, the CoIr catalyst required an overpotential of 260 mV to achieve a current density of 10 mA cm⁻² and showed stability for 20 hours. figshare.com However, when a magnetic field was applied, the overpotential dropped to 220 mV at the same current density, and the catalyst's long-term stability increased to 120 hours. figshare.comacs.orgresearchgate.net The turnover frequency at 1.5 V (vs RHE) was three times higher with the magnetic field. figshare.comacs.org Density functional theory calculations confirmed that the CoIr nanoclusters possess a significant spin polarization intensity, which is believed to be responsible for the enhanced OER activity. nih.govacs.org
Table 3: Effect of Magnetic Field on CoIr Nanocluster OER Performance
| Condition | Overpotential @ 10 mA/cm⁻² (mV) | Stability | Turnover Frequency (TOF) @ 1.5 V |
| Without Magnetic Field | 260 | 20 hours | Base Rate |
| With Magnetic Field | 220 | 120 hours | 3.0x higher (7.4 s⁻¹) |
Data sourced from studies on magnetic field enhancement. figshare.comacs.org
Given the scarcity and high cost of iridium, a primary goal in catalyst design is to reduce the amount of iridium required without compromising performance. nih.govrsc.org Alloying iridium with cobalt is a key strategy to achieve this. acs.orgsciopen.com The synergistic electronic effects between Ir and Co can lead to enhanced catalytic activity, allowing for lower Ir content. sciopen.com
One effective approach is the use of core-shell nanostructures. osti.gov For example, particles with a cobalt nitride (Co₄N) core and an iridium shell have been investigated as low-iridium OER catalysts. osti.gov This design significantly reduces the mass of iridium required compared to solid iridium oxide particles. osti.gov
Acid etching of IrCo alloys is another technique used to reduce iridium loading effectively. By selectively leaching the less noble cobalt from the surface, a porous, iridium-enriched surface is created, which enhances the number of active sites and improves mass activity. acs.orgosti.govescholarship.org
While platinum is the benchmark catalyst for the hydrogen evolution reaction (HER), iridium-based materials also show promise, particularly due to their excellent stability in alkaline solutions. researchgate.net Bimetallic cobalt-iridium alloys have been developed to catalyze the HER with low iridium loading.
In one study, a Co₆₄.₂Ir₃₅.₈ catalyst on a copper foam support, with an iridium loading of only 0.7 mg·cm⁻², required an overpotential of just 51 mV to drive a current density of 10 mA·cm⁻² in an alkaline solution. researchgate.net This catalyst exhibited a Tafel slope of 38 mV·dec⁻¹ and demonstrated excellent stability during long-term testing. researchgate.net
The synergy between cobalt and iridium is crucial for this high activity. Galvanic replacement reactions have been used to create Co@Ir core-shell catalysts where electrons transfer from the cobalt core to the iridium shell. frontiersin.org This electron transfer optimizes the electronic structure for catalysis, leading to improved HER performance. A Co@Ir/NC-10% catalyst showed a significantly lower Tafel slope (97.6 mV dec⁻¹) compared to a cobalt-only catalyst (158.4 mV dec⁻¹), indicating more favorable HER kinetics. frontiersin.org Additionally, photophysical studies have explored Ir-Co dyad photocatalysts for hydrogen evolution, revealing the pathways of light-induced electron transfer that lead to the generation of the active catalytic species. rsc.org
Table 4: Performance of Cobalt-Iridium HER Catalysts in Alkaline Media
| Catalyst | Ir Loading (mg·cm⁻²) | Overpotential @ 10 mA·cm⁻² (mV) | Tafel Slope (mV/dec) |
| Co₆₄.₂Ir₃₅.₈/CF | 0.7 | 51 | 38 |
| Co@Ir/NC-10% | Not specified | Not specified | 97.6 |
| Co/NC | 0 | Not specified | 158.4 |
| Pt/C (benchmark) | Not specified | Not specified | 38 |
Data sourced from studies on Co-Ir HER catalysts. researchgate.netfrontiersin.org
Bifunctional Catalysts for Overall Water Splitting
The electrochemical splitting of water into hydrogen and oxygen is a cornerstone of renewable energy strategies. However, the efficiency of this process is often hampered by the sluggish kinetics of the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). Cobalt-iridium compounds have emerged as highly effective bifunctional electrocatalysts, capable of accelerating both half-reactions, particularly in acidic environments crucial for polymer electrolyte membrane (PEM) electrolyzers. rsc.org
An optimized catalyst, Ir4-CoP/CC, demonstrated low overpotentials of 38 mV for HER and 237 mV for OER to achieve a current density of 10 mA cm⁻². rsc.org Further investigation revealed that the Ir3-CoP/CC catalyst possessed the best intrinsic activity, offering superior bifunctional performance with more economical iridium usage. rsc.org An electrolyzer utilizing this catalyst achieved a low voltage of 1.50 V at a current density of 10 mA cm⁻², highlighting the potential of these materials for efficient acidic water splitting. rsc.org
Photocatalysis for Chemical Transformations
Photocatalysis, which utilizes light to drive chemical reactions, is a promising avenue for sustainable chemical synthesis. Cobalt-iridium compounds have shown significant potential in this area, particularly in the production of dihydrogen (H₂).
Iridium(III)-cobalt(III) dyads, which are molecular structures containing both iridium and cobalt centers, have been designed and studied for their ability to produce hydrogen gas when exposed to visible light. rsc.org These systems are engineered for efficient light-driven charge separation and energy storage. ulb.ac.be
Studies on these dyads, supported by X-ray crystallography, electrochemistry, and spectroscopic analysis, have demonstrated their effectiveness in producing H₂ under visible light irradiation. rsc.org A key finding is that the presence of a pendant pyridine (B92270) group in the dyad structure enhances its photocatalytic performance. rsc.org The efficiency of hydrogen evolution is dependent on the wavelength of the irradiating light, with turnover numbers reaching up to 295 under blue light. rsc.orgacs.org The development of a novel Ir(III)–Co(III) dyad with vectorial electron transfer has led to a supramolecular system that can produce hydrogen across a broad spectrum, from blue to red light, with higher turnover numbers and frequencies compared to other bimetallic systems. acs.org
Homogeneous and Heterogeneous Organic Transformation Catalysis
Cobalt-iridium compounds are also making significant strides in the field of organic synthesis, particularly in the valorization of lignin (B12514952), a complex polymer that is a major component of biomass.
Lignin's potential as a source of valuable aromatic chemicals is hindered by the difficulty of breaking its robust ether linkages, particularly the β-O-4 bond. Cobalt-iridium pincer complexes have emerged as effective catalysts for the cleavage of this bond. mdpi.comresearchgate.net
Density Functional Theory (DFT) studies have been conducted on the catalytic cleavage of a model β-O-4 linkage compound, 2-phenoxy-1-phenylethanol, using both iridium and cobalt pincer complexes. mdpi.comresearchgate.netwhiterose.ac.uk These studies have shown that both metals are active in cleaving the β-O-4 linkage, but they operate through different preferred mechanistic pathways. mdpi.comresearchgate.net
The iridium pincer catalysts, such as (iprPCP)Ir and (iprPCOP)Ir, show a preference for a pathway involving an initial C-H bond activation. mdpi.comresearchgate.net In contrast, the cobalt-based counterparts, (iprPCP)Co and (iprPCOP)Co, favor a mechanism that proceeds via direct C-O bond insertion. mdpi.comresearchgate.netresearchgate.net This difference in mechanism highlights the distinct electronic properties of the two metals and their influence on the catalytic process. From a cost and abundance perspective, cobalt-based pincer complexes offer a more economical alternative for these catalytic applications. whiterose.ac.ukresearchgate.net
The mechanistic divergence between iridium and cobalt pincer complexes is a key finding in the catalytic cleavage of the β-O-4 linkage. The iridium-catalyzed reaction has a kinetic preference of 16.8 kcal mol⁻¹ for the 'initial C-H addition' pathway over the 'direct C-O insertion' pathway. mdpi.comresearchgate.net This pathway involves the initial addition of the α-C-H bond to the iridium center, followed by a C-O insertion step. mdpi.com
Conversely, the cobalt catalysts favor the 'direct C-O insertion' route, which is kinetically favored by 15.7 kcal mol⁻¹ over the 'initial C-H addition' pathway. mdpi.comresearchgate.net For the cobalt-catalyzed reaction, a two-state reactivity is observed along its preferred pathway. mdpi.comresearchgate.net These detailed mechanistic insights are crucial for the rational design of more efficient and selective catalysts for lignin valorization, ultimately contributing to the production of value-added aromatic compounds from renewable resources. mdpi.com
C-H Activation and Functionalization
The selective functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a primary goal in modern organic synthesis, as it provides a more atom-economical route to complex molecules by avoiding pre-functionalization steps. acs.orgsigmaaldrich.com Transition metals from Group 9, particularly cobalt (Co) and iridium (Ir), have emerged as versatile catalysts for these transformations. researchgate.nettandfonline.com While both metals can facilitate C-H activation, they often exhibit distinct reactivity, selectivity, and economic profiles. acs.orgresearchgate.net
Cobalt, being a first-row transition metal, offers significant advantages in terms of cost-effectiveness and sustainability due to its natural abundance. researchgate.netresearchgate.net Research has shown that both low-valent and high-valent cobalt complexes are effective catalysts for C-H functionalization. researchgate.netchinesechemsoc.org High-valent pentamethylcyclopentadienyl (Cp*) cobalt(III) complexes, for instance, have been widely used for direct C-H bond functionalization. chinesechemsoc.org These cobalt-catalyzed reactions often proceed under mild conditions and have been applied to arylation, alkenylation, and alkylation reactions. researchgate.netnih.gov
Iridium catalysts, while more expensive, are renowned for their high activity and unique selectivity in C-H activation. acs.orgsigmaaldrich.com The [Cp*Ir(III)] catalytic system is particularly robust and has been employed in a wide array of C-H functionalization reactions, including methylation, amination, and iodination, often on complex, late-stage pharmaceutical intermediates. diva-portal.org Iridium catalysis has proven indispensable for certain transformations where other metals are less effective, such as the C-H borylation of heteroarenes. acs.org
The choice between cobalt and iridium can lead to different reaction outcomes. In a comparative study on the hydroarylation of alkynes involving a C-H activation step, a CpCo(III) catalyst demonstrated superior regioselectivity compared to its rhodium and iridium analogues under specific conditions. acs.org For the reaction between a meta-substituted substrate and phenylacetylene, the [CpCo(CO)I₂] catalyst yielded a single regioisomer, whereas the corresponding iridium catalyst was less selective. acs.org This highlights how the distinct electronic properties and steric environments of the metals influence the catalytic pathway.
| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type | Key Finding | Reference |
| [CpCo(CO)I₂] | 2-phenylacetamide derivative | Phenylacetylene | C-H Hydroarylation | High regioselectivity for the less sterically hindered position. | acs.org |
| [CpIrCl₂]₂ | 2-phenylacetamide derivative | Phenylacetylene | C-H Hydroarylation | Lower regioselectivity compared to the cobalt catalyst. | acs.org |
| [Cp*Ir(III)] complex | Benzoic Acids | Methylating Agent | C-H Methylation | Effective for late-stage functionalization of marketed drugs. | diva-portal.org |
| Iridium(I)/tetramethylphenanthroline | Heteroarenes | Borylating Agent | C-H Borylation | High regioselectivity, borylating distal to nitrogen atoms. | acs.org |
Direct Arylation and Hydroarylation Reactions
Direct arylation and hydroarylation reactions represent powerful, atom-efficient strategies for forming carbon-carbon bonds by adding a C-H bond across an unsaturated system like an alkene or alkyne. csic.es Both cobalt and iridium catalysts have been successfully developed for these transformations, often utilizing a directing group on the substrate to control regioselectivity. nih.govacs.org
Iridium-catalyzed hydroarylation has been extensively studied. Cationic iridium(I) catalysts, in particular, have shown great utility. csic.es For example, ketone-directed hydroarylation of styrenes using iridium catalysts can produce both linear and branched products. acs.org By modifying the ligand system, such as using an electron-deficient, wide bite-angle bisphosphine ligand, researchers have successfully reversed the typical regioselectivity, achieving highly branch-selective hydroarylations of monosubstituted alkenes. acs.org This provides a regioisomeric alternative to established protocols that predominantly yield linear products. acs.org In another application, iridium catalysts paired with chiral ligands like BINAP have enabled the diastereoselective direct hydroarylation of glycals, providing a route to C-glycosyl arenes with high control over stereochemistry. scispace.com
Cobalt has also proven to be a competent metal for catalyzing hydroarylation reactions. csic.esnih.gov Low-valent cobalt species, often generated in situ from Co(II) sources, can catalyze the branch-selective C-H alkylation of indoles. csic.es Mechanistic studies suggest that for certain cobalt-catalyzed hydroarylations, the selectivity is determined during the migratory insertion step, which favors the formation of a linear (aryl)alkylcobalt intermediate. csic.es Comparing the two metals, a Cp*Co(III) catalyst was found to give a branched hydroarylation product with high selectivity when reacting with TIPS-substituted alkynes, whereas the analogous Ir(III) catalyst exclusively furnished the linear product, albeit in a moderate yield. acs.org This demonstrates a clear divergence in the catalytic behavior of cobalt and iridium in C-H hydroarylation.
| Catalyst | Substrates | Reaction | Regioselectivity | Yield | Reference |
| Cationic Ir(I)/Bisphosphine | Ketone, Monosubstituted Alkene | Hydroarylation | Branched | High | acs.org |
| [CpCo(III)] complex | Amide, TIPS-acetylene | Hydroarylation | Branched | 82% | acs.org |
| [CpIr(III)] complex | Amide, TIPS-acetylene | Hydroarylation | Linear | 43% | acs.org |
| Ir/(S)-binap | Aromatic Ketone, D-Glucal | Hydroarylation | β-selective | 90% | scispace.com |
| Ir/(R)-binap | Aromatic Ketone, D-Glucal | Hydroarylation | α-selective | 83% | scispace.com |
Cycloaddition and Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation and cycloaddition are fundamental transformations for constructing chiral molecules and complex cyclic systems. Catalysts based on both cobalt and iridium have been pivotal in advancing these fields, although they often display different strengths and substrate specificities. rsc.orguva.nl
Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, widely used in the synthesis of pharmaceuticals and fine chemicals. uva.nl For decades, catalysts derived from precious metals like rhodium, ruthenium, and iridium have been the state-of-the-art, demonstrating remarkable activity and selectivity. uva.nlprinceton.edu Chiral iridium complexes, in particular, are highly efficient for the hydrogenation of ketones and challenging unfunctionalized olefins. diva-portal.orgajchem-b.com However, driven by sustainability and cost concerns, there has been a significant push to develop catalysts based on earth-abundant metals like cobalt. uva.nlprinceton.edu
Recent breakthroughs have established that chiral cobalt catalysts can achieve activities and enantioselectivities that are competitive with precious metal systems. nsf.gov For example, cobalt complexes with chiral bisphosphine ligands have been used for the highly enantioselective hydrogenation of α,β-unsaturated carboxylic acids and enamides, achieving enantiomeric excesses (ee) of up to 99%. nsf.govuit.no These cobalt-catalyzed methods sometimes succeed where traditional catalysts are challenged, such as in the hydrogenation of certain aliphatic acids. nsf.gov
[2+2+2] Cycloaddition reactions, which efficiently construct six-membered rings, are another area where cobalt catalysis has excelled. Cobalt(I) catalysts, often featuring Cp or Cp* ligands, are widely used for the cyclotrimerization of alkynes and nitriles to produce highly substituted pyridines. rsc.org These reactions are atom-economic and offer a modular route to complex heterocyclic structures. rsc.org While other transition metals can catalyze such transformations, cobalt-based systems are among the most developed and widely applied for this specific purpose. rsc.org
| Catalyst System | Substrate Type | Reaction | Yield | Enantiomeric Excess (ee) | Reference |
| (R,R)-(PhBPE)Co(COD) | (E)-α-Me-Cinnamic Acid | Asymmetric Hydrogenation | >99% | 97% | nsf.gov |
| (R,R)-(iPrDuPhos)Co complex | Methyl-2-acetamidoacrylate | Asymmetric Hydrogenation | 100% | 92% | uit.no |
| [Ir(COD)Cl]₂ / (S)-SEGPHOS | 2-Alkyl Quinolines | Asymmetric Hydrogenation | up to 94% | up to 96% | ajchem-b.com |
| [CoCp*(CH₃CN)(P–N)][BF₄]₂ / Reductant | Diynes, Nitriles | [2+2+2] Cycloaddition | High | N/A | rsc.org |
Mechanistic Insights and Theoretical Investigations of Cobalt Iridium Reactivity
Computational Chemistry and Quantum Mechanical Approaches
Theoretical and computational methods are indispensable for understanding the intricate reactivity of cobalt-iridium systems at a molecular level. These approaches provide deep insights into reaction mechanisms, electronic structures, and the fundamental principles governing their chemical behavior.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of cobalt-iridium compounds, offering a balance between computational cost and accuracy.
DFT calculations are crucial for mapping the potential energy surfaces of reactions involving cobalt and iridium complexes, allowing for the detailed elucidation of reaction mechanisms and the identification of rate-determining steps.
A comparative DFT study on the catalytic cleavage of 2-phenoxy-1-phenylethanol, a model for the β-O-4 ether linkage in lignin (B12514952), by iridium and cobalt pincer complexes provided significant mechanistic insights. mdpi.com The study, using the M06/6-311G**/LANL2TZ level of theory, revealed that both metals are active but favor distinct reaction pathways. mdpi.com
Iridium Catalysts : The iridium pincer complex, (ⁱᵖʳPCP)Ir, was found to kinetically prefer a pathway initiated by C-H bond activation. This "initial C-H addition" pathway is favored by 16.8 kcal mol⁻¹ over a "direct C-O insertion" pathway. mdpi.com
Cobalt Catalysts : In contrast, the analogous cobalt complex, (ⁱᵖʳPCP)Co, shows a kinetic preference for a mechanism involving direct C-O insertion. This route is favored by 15.7 kcal mol⁻¹ over the C-H addition pathway. mdpi.com
Table 1: Comparison of Preferred Reaction Pathways for Lignin Model Cleavage
| Catalyst | Preferred Pathway | Kinetic Preference (kcal mol⁻¹) | Calculated Rate Constant (s⁻¹) |
|---|---|---|---|
| (ⁱᵖʳPCP)Ir | Initial C-H Addition | 16.8 | 44.7 |
| (ⁱᵖʳPCP)Co | Direct C-O Insertion | 15.7 | 5.1 x 10⁶ |
DFT has also been applied to understand the mechanism of cobalt-catalyzed [2+2+2] cycloaddition reactions, clarifying the role of different electronic states and reaction intermediates. rsc.org
The electronic structure and magnetic properties, particularly spin polarization, are key to the functionality of many cobalt-iridium materials. DFT calculations, often combined with experimental techniques like X-ray magnetic circular dichroism (XMCD), are used to probe these characteristics.
In systems of cobalt intercalated between graphene and an Iridium(111) substrate, DFT calculations and XMCD measurements revealed the electronic and magnetic structure. mpg.de These studies demonstrated that a magnetic moment is induced in the graphene layer, which is oriented antiparallel to that of the cobalt layer. mpg.deresearchgate.net
Theoretical analysis of iridium-doped iron-cobalt (Fe-Co-Ir) alloys showed that the addition of iridium leads to increased electron localization and enhanced spin-orbit coupling between the 3d electrons of Fe and Co and the 5d electrons of Ir. technologynetworks.com This interaction results in larger magnetic moments, primarily through an increased contribution from the orbital magnetic moment. technologynetworks.com The influence of the interface on spin polarization is also critical; the nature of bonding at a transition metal-oxide interface can determine the sign (positive or negative) of the spin polarization of tunneling electrons. nih.gov
Modeling of CoIr alloy nanocrystals has also been performed, with one study noting that while spin polarization in pure iridium nanocrystals is negligible, it is a factor in the bimetallic system. amazonaws.com
Walsh diagrams are correlation diagrams that explain the geometries of small molecules based on the stabilization of their highest occupied molecular orbital (HOMO). wikipedia.orguou.ac.in This concept has been extended to transition-metal dioxides.
Experimental studies involving the reaction of laser-vaporized metal atoms with oxygen, followed by analysis using electron-spin-resonance (ESR) spectra, have shown that cobalt dioxide (CoO₂) and iridium dioxide (IrO₂) are linear molecules with ²Σ (Sigma) ground states. researchgate.netresearchgate.net This linear geometry is consistent with and supported by a Walsh-type rule applied to transition-metal dioxides. researchgate.netsciopen.com Further theoretical investigations using DFT have also predicted linear or near-linear structures for third-row transition-metal dioxide anions, including IrO₂⁻. researchgate.net
Ab initio (or first-principles) calculations, which are based on quantum mechanics without reliance on empirical parameters, are a cornerstone of modern materials discovery. These methods allow for the prediction of properties of yet-to-be-synthesized materials.
A prominent example is the identification of an iridium-doped iron-cobalt (Fe-Co-Ir) alloy as a material with exceptionally large magnetic moments. technologynetworks.comsciencedaily.com This discovery was accelerated by an approach that integrated machine learning with ab initio calculations to screen for new material compositions. technologynetworks.comsciencedaily.com
This computational approach is not limited to magnetic materials. Active learning algorithms have been coupled with ab initio calculations to systematically explore the vast landscape of possible crystal structures to discover novel, stable polymorphs of functional materials like iridium oxides for catalysis. iitb.ac.in Similarly, ab initio calculations have been used to systematically investigate the electronic structure and transport properties of new cobalt-based half-Heusler alloys to identify promising candidates for thermoelectric applications. aps.org
Density Functional Theory (DFT) Studies
Structure-Activity Relationships in Catalytic Systems
Understanding the relationship between the physical and electronic structure of a catalyst and its resulting activity and stability is paramount for designing improved catalytic systems. For cobalt-iridium materials, this is particularly evident in the field of electrocatalysis.
In bimetallic cobalt-iridium catalysts for the acidic oxygen evolution reaction (OER), a strong synergistic effect between the two metals is frequently observed. DFT calculations have suggested that doping cobalt into an IrO₂ lattice alters the electron density and modifies the binding energies of reaction intermediates, leading to structures with lower activation energies for the OER. rsc.org
This synergy is realized in various nanostructured catalysts:
Hydrous Co-Ir Oxide Nanoframes : These 2D structures exhibit higher OER activity than commercial IrO₂. rsc.org
Ir-Co Mixed Oxides : Synthesized via methods like modified Adams fusion, these nanoparticles show enhanced catalytic activity compared to commercial iridium oxide catalysts. escholarship.orgacs.org Further enhancement is achieved by selectively acid-etching some of the cobalt, which exposes more active sites. escholarship.org
Iridium Single Atoms on Cobalt Oxide : In Ir-Co₃O₄ catalysts, operando X-ray absorption spectroscopy has shown that during the OER, iridium atoms are partially oxidized to highly active Ir>4+ species. The study concluded that Ir and Co atoms, bridged by electrophilic oxygen ligands, act as joint active sites responsible for the enhanced performance. researchgate.net
Heterostructures : In hierarchical IrO₂@Ir/Co₃O₄ structures, a strong electronic interaction occurs at the interface. This leads to electron transfer from IrO₂ and Co₃O₄ to the Ir core, which compresses the Ir-O and Co-O bonds. sciopen.com This structural modification reduces the free energy of OER intermediates on the catalyst surface, thereby boosting activity and stability. sciopen.com
Table 2: Structure-Activity Relationships in Cobalt-Iridium OER Catalysts
| Catalyst System | Structural Features | Key Activity-Enhancing Mechanism |
|---|---|---|
| Co-doped IrO₂ | Co substitution in IrO₂ lattice | Altered electron density, optimized intermediate binding energies. rsc.org |
| Ir-Co Mixed Oxide | Nanoparticle morphology, tunable Co content | Increased number of active sites, particularly after acid-etching. escholarship.org |
| Ir-Co₃O₄ | Single Ir atoms on Co₃O₄ support | Joint active sites (Ir-O-Co bridges); in-situ formation of active Ir>4+ species. researchgate.net |
| IrO₂@Ir/Co₃O₄ | Core-shell heterostructure | Interfacial electron transfer leading to bond compression and favorable intermediate energetics. sciopen.com |
Influence of Composition, Crystal Structure, and Microstructure on Catalytic Performance
The catalytic efficacy of cobalt-iridium (Co-Ir) systems is intricately linked to their composition, crystal structure, and microstructure. The precise ratio of cobalt to iridium, the arrangement of atoms in the crystal lattice, and the larger-scale physical architecture of the catalyst all play critical roles in determining its performance, particularly in electrocatalytic reactions like the oxygen evolution reaction (OER).
Composition: The incorporation of cobalt into iridium-based catalysts is a key strategy for enhancing activity and reducing cost. escholarship.orgrsc.org The addition of cobalt can modify the electronic properties of iridium, leading to optimized binding energies for reaction intermediates and consequently, higher catalytic activity. acs.orgrsc.org For instance, in hydrous cobalt-iridium oxide two-dimensional nanoframes, the interaction between iridium and cobalt within the surface and subsurface regions modifies the atomic and electronic structure, resulting in significantly higher OER mass and specific activities compared to commercial iridium oxide (IrO₂). researchgate.net The elemental composition of these nanoframes changes during synthesis, with thermal treatment increasing the weight percentage of iridium and cobalt while decreasing oxygen content. rsc.org Similarly, a Co-Ir alloy supported on N-doped carbon demonstrates high OER activity, which is attributed to the optimized properties of the alloy. mdpi.com
Crystal Structure: The crystalline phase of the Co-Ir material is a crucial determinant of its catalytic behavior. Metallic cobalt, for example, can exist in different crystal phases, such as hexagonal closed-packed (HCP) and face-centered cubic (FCC), which exhibit different catalytic properties. mdpi.com In Co-Ir oxide catalysts, the presence of specific crystal structures, like rutile IrO₂ and spinel Co₃O₄, has been identified. escholarship.orgacs.org Acid etching of these materials can selectively remove the Co₃O₄ phase, which in turn affects the catalytic performance. escholarship.orgacs.org The degree of crystallinity also has a significant impact; higher crystallinity can sometimes lead to enhanced catalytic activity by providing a more stable and well-defined structure. researchgate.net The controlled incorporation of cobalt into the iridium lattice can introduce lattice strain, which is known to further enhance catalytic activity by optimizing the binding energies of reaction intermediates. acs.org
Microstructure: The microstructure, encompassing features like porosity, surface area, and particle morphology, is equally important. A porous and roughened morphology, often created through processes like acid etching, increases the available surface area and improves mass transport during catalysis. acs.orgescholarship.org For example, acid etching of an iridium-cobalt oxide catalyst creates a more porous structure, exposing a greater number of Ir-Co mixed oxide active sites and enhancing catalytic efficiency. acs.orgescholarship.org Bimetallic Co-Ir two-dimensional nanoframes feature an unsupported, carbon-free, porous nanostructure that allows for three-dimensional molecular access to the catalytically active sites. researchgate.net This hierarchical, porous framework, with interconnected solid metallic alloy domains, provides both high activity and stability. rsc.org Similarly, issues like particle aggregation and limited control over microstructure can lead to suboptimal OER performance. escholarship.orgacs.org
The following table summarizes the influence of these factors on the catalytic performance of select Co-Ir systems.
Table 1: Influence of Physicochemical Properties on Catalytic Performance of Cobalt-Iridium Systems
| Catalyst System | Compositional Effect | Crystal Structure Influence | Microstructural Advantage | Reference |
|---|---|---|---|---|
| Hydrous Co-Ir Oxide Nanoframes | Interaction between Ir and Co modifies electronic and atomic structure, boosting OER activity. | Formation of a bimetallic alloy that transforms to an oxide/hydroxide (B78521) surface during OER. | Porous, carbon-free 2D nanoframe allows 3D molecular access to active sites. | rsc.orgresearchgate.net |
| Ir-Co Oxide (surfactant-assisted Adams fusion) | Substitution of Ir with Co enhances electrochemical performance over commercial IrOₓ. | Contains rutile IrO₂ and spinel Co₃O₄ phases; acid etching removes Co₃O₄. | Acid etching creates a porous, roughened morphology, increasing surface area and active sites. | escholarship.orgacs.org |
| Co-Ir Alloy on N-doped Carbon | Alloying optimizes the electronic properties of the Co-Ir system for high OER activity. | Not specified. | Supported on N-doped carbon, which provides strong metal-support interaction and stability. | mdpi.com |
Role of Active Sites and Electronic Interactions in Bimetallic and Single-Atom Catalysts
The catalytic activity of cobalt-iridium materials stems from the specific nature of their active sites and the electronic interactions between the two metals, whether in bimetallic or single-atom configurations.
In bimetallic catalysts , the interaction between cobalt and iridium atoms can lead to a modification of the electronic structure, which in turn influences the binding energies of reaction intermediates. rsc.org This alteration of electron density is a key factor in enhancing catalytic performance. rsc.org For example, in hydrous cobalt-iridium oxide nanoframes, the interaction of iridium with cobalt modifies the surface electronic structure, leading to higher oxygen evolution reaction (OER) activity. researchgate.net Similarly, in cobalt-iron bimetallic catalysts, electronic interactions are credited with improved oxygen electrocatalysis. osti.gov The d-band model is a widely used descriptor to correlate the electronic structure of bimetallic nanoparticles with their catalytic performance, as the d-band center's energy level can be linked to the adsorption strength of reactants. nih.govacs.org
Single-atom catalysts (SACs) represent a frontier in catalysis, maximizing atomic efficiency by dispersing individual metal atoms on a support. oaepublish.com In Co-Ir systems, iridium single atoms can be integrated into a cobalt oxide matrix, creating unique active sites. researchgate.net For instance, iridium single atoms accommodated into the cationic sites of cobalt spinel oxide lead to a catalyst with significantly higher electrocatalytic activity for the OER under acidic conditions. researchgate.net The strong interaction between the iridium single atoms and the cobalt oxide support also enhances corrosion resistance. researchgate.net
A fascinating aspect of some single-atom systems is the concept of remote synergy . In a heterogeneous single-atom cluster catalyst (CoₙIr₁/N-C), iridium single atoms were found to work synergistically with cobalt clusters from a distance of approximately 8 Å. nih.govacs.org This long-range interaction optimized the configuration of key intermediates, leading to a significant improvement in OER activity compared to a catalyst with only cobalt clusters. nih.govacs.org
The electronic structure of the active sites is paramount. In SACs, the metal atoms are typically positively charged, and their interaction with the support occurs through metal-heteroatom bonds (e.g., metal-oxygen). nih.govchinesechemsoc.org The coordination environment, including the type and number of coordinating atoms, finely tunes the electronic properties of the single-atom active site. oaepublish.com For example, in iridium single atoms dispersed on a NiO matrix, the Ir atoms are stabilized by covalent Ir-O bonding, which not only provides stable anchor sites but also activates the surface reactivity of the NiO support. nih.gov
The following table details the active sites and electronic interactions in various cobalt-iridium and related catalyst systems.
Table 2: Active Sites and Electronic Interactions in Cobalt-Iridium Catalysts
| Catalyst System | Catalyst Type | Active Site Description | Electronic Interaction | Reference |
|---|---|---|---|---|
| Hydrous Co-Ir Oxide Nanoframes | Bimetallic | Co-Ir alloy domains within a porous nanostructure. | Interaction of Ir with Co modifies surface atomic and electronic structure. | researchgate.net |
| Ir₀.₀₆Co₂.₉₄O₄ | Single-Atom | Iridium single atoms accommodated into the cationic sites of cobalt spinel oxide. | Strong interaction between iridium and cobalt oxide support. | researchgate.net |
| CoₙIr₁/N-C | Single-Atom Cluster | Heterogeneous system with Ir single atoms and Co clusters. | Remote synergy between Ir single atoms and Co clusters at a distance of ~8 Å. | nih.govacs.org |
| Ir single atoms on NiO | Single-Atom | Atomically dispersed Ir atoms on the outermost surface of the NiO matrix. | Covalent Ir-O bonding stabilizes Ir atoms and activates the NiO surface. | nih.gov |
Synergistic Effects in Cobalt-Iridium Systems
Synergistic effects in cobalt-iridium systems are a primary driver of their enhanced catalytic performance, where the combined effect of the two metals is greater than the sum of their individual contributions. This synergy can manifest through various mechanisms, including electronic modifications, structural enhancements, and the creation of unique bifunctional active sites.
A prominent example is the alloying synergistic effect observed in IrCo nanorods, which exhibit remarkable electrocatalytic performance for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). sciopen.com This synergy is also evident in monodisperse IrCo hollow nanoparticles, where electronic interactions stemming from the Ir-Co atomic arrangement significantly boost OER performance. sciopen.com In some cases, the support material itself can contribute to a synergistic effect by acting as a co-catalyst, for instance, in dehydration processes. researchgate.net
The synergy in Co-Ir systems can also be understood in the context of bifunctional catalysis . For example, in a heterostructure of IrO₂@Ir/Co₃O₄, a strong synergistic interaction between the Ir/IrO₂ core-shell particles and the Co₃O₄ support leads to enhanced OER activity and stability. sciopen.com This is due to electron transfer from IrO₂ and Co₃O₄ to the Ir core at the interface, which modifies the bond strengths of Ir-O and Co-O and reduces the free energy of OER intermediates. sciopen.com
In single-atom and cluster catalysts, the synergistic interactions can be even more nuanced. A heterogeneous catalyst composed of iridium single atoms and cobalt clusters (CoₙIr₁/N-C) demonstrated a remote synergy , where the two components, though spatially separated by about 8 Å, worked in concert to optimize the configuration of key reaction intermediates, thereby significantly enhancing OER activity. nih.gov This highlights that direct contact is not always necessary for a synergistic effect.
Furthermore, bimetallic catalysts often exhibit enhanced performance due to the tuning of redox properties and the creation of unique electronic structures. osti.gov In Co-Fe bimetallic catalysts, for instance, a synergistic effect between the two metal centers leads to a change in electronic structure that promotes surface transition effects and high OER activity. mdpi.com Density functional theory (DFT) analysis of a Co₅Fe₅MoO composite revealed that the enhanced HER capability stemmed from a synergistic catalytic effect between iron and cobalt atoms. mdpi.com
The following table summarizes key findings on synergistic effects in cobalt-iridium and related bimetallic systems.
Table 3: Synergistic Effects in Cobalt-Iridium Catalytic Systems
| Catalyst System | Type of Synergy | Mechanism of Synergy | Outcome | Reference |
|---|---|---|---|---|
| IrCo Nanorods & Hollow NPs | Alloying Synergistic Effect | Electronic interactions from the Ir-Co atomic arrangement. | Enhanced HER and OER performance. | sciopen.com |
| IrO₂@Ir/Co₃O₄ Heterostructure | Particle-Support Interaction | Electron transfer at the interface modifies bond strengths and reduces intermediate free energy. | Increased OER activity and stability. | sciopen.com |
| CoₙIr₁/N-C | Remote Synergy | Long-range interaction between Ir single atoms and Co clusters optimizes intermediate configuration. | Significantly improved OER activity. | nih.gov |
| Co-Fe Bimetallic Catalysts | Electronic Synergy | Interaction between Co and Fe centers alters electronic structure. | High OER activity. | mdpi.com |
Analysis of Catalyst Stability and Degradation Mechanisms
The long-term stability and understanding of degradation pathways are critical for the practical application of cobalt-iridium catalysts. While these materials often show enhanced activity, they can be susceptible to degradation, particularly under harsh operating conditions.
In bimetallic systems, the degradation process can differ significantly from that of monometallic catalysts. For instance, hydrous cobalt-iridium oxide two-dimensional nanoframes, while exhibiting higher OER activity, undergo a different degradation process compared to commercial IrO₂. researchgate.net After accelerated durability testing, these nanoframes showed an increase in specific activity but also a higher rate of iridium dissolution. researchgate.net This suggests a trade-off between activity and stability, where the very interactions that enhance performance might also create pathways for degradation.
Acid etching, a technique used to enhance the activity of Ir-Co oxide catalysts by increasing surface area and exposing more active sites, can also negatively impact stability. acs.orgescholarship.org Acid-etched Ir-Co catalysts have shown significant activity degradation, especially in alkaline media. acs.orgescholarship.org This highlights the delicate balance required in catalyst design to maximize both performance and durability.
The support material plays a crucial role in the stability of the catalyst. A strong metal-support interaction can help prevent the electrochemical degradation of a Co-Ir alloy. mdpi.com For example, a Co-Ir alloy supported on N-doped carbon showed negligible decay after long-term stability measurements for OER, indicating that the strong interaction with the carbon support helps to stabilize the alloy. mdpi.com Similarly, iridium single atoms integrated into a cobalt oxide spinel lattice exhibit significantly improved corrosion resistance under acidic and oxidative potentials due to the strong interaction between the iridium and the cobalt oxide support. researchgate.net
In some cases, the catalyst structure can be designed to inherently enhance stability. High-coverage sub-nano iridium clusters on a core-shell cobalt-cerium bimetallic oxide create a protective barrier. nih.gov This barrier inhibits the further reduction of the cobalt oxide and protects the cobalt sites by forming Ir-Co bonds, preventing their dissolution, especially in acidic environments. nih.gov
The following table outlines the stability and degradation characteristics of various cobalt-iridium catalyst systems.
Table 4: Stability and Degradation Mechanisms of Cobalt-Iridium Catalysts
| Catalyst System | Stability Characteristics | Degradation Mechanism | Mitigating Factors | Reference |
|---|---|---|---|---|
| Hydrous Co-Ir Oxide Nanoframes | Similar stability to commercial IrO₂ but with higher activity. | Higher rate of Ir dissolution during accelerated durability testing. | The bimetallic nature leads to a different degradation pathway than monometallic IrO₂. | researchgate.net |
| Acid-Etched Ir-Co Oxide | Enhanced initial activity. | Significant activity degradation, particularly in alkaline media. | The process that enhances activity (acid etching) also appears to compromise stability. | acs.orgescholarship.org |
| Co-Ir Alloy on N-doped Carbon | Long-term stability with negligible decay. | Electrochemical degradation of the alloy is prevented. | Strong metal-support interaction with the N-doped carbon. | mdpi.com |
| Ir Single Atoms in Co Oxide Spinel | Significantly improved corrosion resistance under acidic and oxidative potentials. | Not specified. | Strong interaction between Ir single atoms and the Co oxide support. | researchgate.net |
Fundamental Organometallic and Coordination Chemistry Reactivity
In the realm of homogeneous catalysis, the design of ligands that coordinate to cobalt and iridium centers is of paramount importance. The electronic and steric properties of these ligands can be meticulously tuned to control the reactivity and selectivity of the resulting metal complexes.
Tridentate ligands, such as pincer ligands, have proven to be particularly effective for developing iron and cobalt catalysts for various hydrofunctionalization reactions. researchgate.net These ligands stabilize the metal center while leaving open coordination sites for substrate binding, which is crucial for catalytic activity. researchgate.net By modifying the structure and electronic properties of these ligands, the reactivity and selectivity of the catalyst can be regulated. researchgate.net For instance, in the cobalt-catalyzed borylation of fluorinated arenes, the choice of a pincer ligand dictates the site selectivity. nih.gov A [ⁱPrPNP]Co catalyst (where ⁱPrPNP = 2,6-(ⁱPr₂PCH₂)₂(C₅H₃N)) exhibits high selectivity for the position ortho to the fluorine atom. nih.gov This selectivity is attributed to a thermodynamically controlled "ortho-to-fluorine" effect. nih.gov
The introduction of different functional groups onto the ligand framework can also have a profound impact. In the iridium-catalyzed C-H borylation of fluorinated arenes, a dipyridyl hydrazone ligand framework leads to catalysts that are significantly more active and selective than those with the common 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) ligand. msu.edu The hydrazone ligand itself can undergo N-borylation, forming an unusual Ir(I) hydrazido species that is believed to be key to the enhanced catalytic performance. msu.edu
Furthermore, the use of "non-innocent" ligands, which can actively participate in the reaction mechanism through metal-ligand cooperation, offers another avenue for catalyst design. csic.es For example, phosphane-benzotriazole ligands have been synthesized for rhodium and iridium complexes, where the coordination mode (via different nitrogen atoms of the triazole moiety) influences the proximity of other ligand atoms to the metal center, thereby affecting the electronic structure and reactivity. csic.es
The following table provides examples of ligand design and its effects on the reactivity and selectivity of cobalt and iridium complexes.
Reductive elimination is a fundamental step in many catalytic cycles, involving the formation of a new bond between two ligands and a reduction in the oxidation state of the metal center. Understanding the pathways and intermediates of this process in cobalt and iridium complexes is crucial for catalyst development.
In cobalt chemistry, reductive elimination from Co(III) complexes has been studied to gain insight into cross-coupling reactions. For example, the thermal reductive elimination of ethane (B1197151) from the Co(III) complex CoI(CH₃)₂(PMe₃)₃ is proposed to occur from a 5-coordinate intermediate formed after the loss of a phosphine (B1218219) ligand. nih.gov Mechanistic studies suggest that the C-C bond formation happens in a concerted fashion. nih.gov In the context of C-H functionalization, an intermediate Co(III) aryl alkyl deuteride (B1239839) can undergo reductive elimination of CH₃D to form a Co(I)-phenyl product. nih.gov
For C-B bond formation, a proposed catalytic cycle for the borylation of 2,6-lutidine involves a 6-coordinate Co(III) lutidinyl boryl hydride intermediate. nih.gov This intermediate undergoes C-B reductive elimination to generate the aryl boronate product and a Co(I) hydride. nih.gov Similarly, in cobalt-catalyzed C-H activation reactions, deuterium (B1214612) labeling and kinetic studies have provided insights into the nature of C-C bond reductive elimination from isolable Co(III) precursors. mpg.de
Iridium complexes are also well-studied in this regard. POCOP-pincer ligated iridium complexes are known to undergo oxidative addition and reductive elimination reactions, which are key steps in many catalytic transformations. digitellinc.com While the analogous cobalt chemistry is less explored, it is known that these cobalt pincer complexes are capable of cleaving various X-H bonds (where X = C, Si, B, S, Sn) to form oxidative addition products, which are precursors to reductive elimination. digitellinc.com
The following table summarizes key aspects of reductive elimination pathways and intermediates in cobalt and iridium chemistry.
Table 6: Reductive Elimination Pathways and Intermediates in Cobalt-Iridium Chemistry
| Metal Center | Reaction Type | Key Intermediate | Reductive Elimination Step | Reference |
|---|---|---|---|---|
| Cobalt(III) | C-C Coupling | 5-coordinate Co(III) dialkyl complex | Concerted C-C bond formation to eliminate ethane. | nih.gov |
| Cobalt(III) | C-H Borylation | 6-coordinate Co(III) lutidinyl boryl hydride | C-B reductive elimination to form aryl boronate. | nih.gov |
| Cobalt(III) | C-H Activation/Alkylation | Cationic Co(III) metallacycle | C-C bond reductive elimination to form 2-alkylated pyridine (B92270). | mpg.de |
| Cobalt(III) | C-H Activation/Deuteration | Co(III) aryl alkyl deuteride | Reductive elimination of CH₃D. | nih.gov |
Advanced Materials Applications and Magnetism of Cobalt Iridium Alloys
Development of High-Performance Magnetic Materials
The quest for advanced magnetic materials is crucial for the progression of technologies such as high-density data storage, spintronics, and electric motors. technologynetworks.com While iron-cobalt (Fe-Co) alloys are widely utilized for their strong magnetic properties, there is a continuous effort to enhance their performance further. technologynetworks.com The introduction of iridium (Ir) into the Fe-Co matrix has emerged as a promising strategy to develop next-generation high-performance magnetic materials. sciencedaily.com
Iridium-Doped Iron-Cobalt Alloys for Enhanced Magnetization
The doping of iron-cobalt alloys with iridium has been shown to significantly enhance their magnetic properties, surpassing those of conventional Fe-Co alloys. sciencedaily.com This enhancement is primarily observed in the material's magnetic moment, which is a measure of the strength and orientation of its magnetic field. technologynetworks.com The use of compositionally graded single-crystal Fe-Co-Ir thin films has been instrumental in systematically studying the effects of iridium doping. technologynetworks.com
Recent studies have demonstrated a notable increase in the magnetic moments of both iron and iridium with increased iridium concentration. For instance, at an 11 at% iridium concentration, the magnetic moment of iron increased by a factor of 1.44, and that of iridium increased by 1.54-fold compared to a 1 at% iridium concentration. technologynetworks.comsciencedaily.com These findings underscore the critical role of iridium in boosting the magnetic performance of these alloys. technologynetworks.comsciencedaily.com
Origin of Magnetic Moment Enhancement: Electron Localization and Spin-Orbit Coupling
The enhancement of magnetic moments in iridium-doped iron-cobalt alloys is rooted in fundamental quantum mechanical interactions. technologynetworks.comsciencedaily.com Theoretical analyses, supported by experimental data, point to two primary mechanisms: increased electron localization and stronger spin-orbit coupling. technologynetworks.comsciencedaily.com
Application of Machine Learning in the Discovery of Novel Magnetic Compositions
Interfacial Phenomena in Hybrid Systems
The interaction between cobalt and iridium extends beyond bulk alloys to interfacial systems, where the properties are governed by the atomic-scale arrangement of different materials. A notable example is the intercalation of cobalt between a layer of graphene and an iridium (111) substrate, creating a hybrid system with unique characteristics.
Cobalt Intercalation Between Graphene and Iridium (111) Substrates
The process of cobalt intercalation involves inserting a monolayer of cobalt atoms between a sheet of graphene and the underlying iridium (111) crystal surface. aps.orgaps.org This process has been studied in real-time using techniques like low-energy electron microscopy. aps.org The intercalation is not uniform and is influenced by the properties of the graphene and the substrate. arxiv.org
Interestingly, the intercalated cobalt is found to be energetically more favorable than cobalt on the bare iridium surface, which suggests that graphene can act as a surfactant, promoting a more uniform and stable cobalt layer. aps.orgaps.org This phenomenon offers a route to functionalize graphene and modify the properties of the intercalated metal layer. mpg.de
Spatially Dependent Intercalation Kinetics
The kinetics of cobalt intercalation are not uniform across the graphene-iridium interface. aps.org Research has shown that the edges of a graphene flake present an energy barrier to intercalation. aps.orgaps.org This means that the process of cobalt atoms moving underneath the graphene layer is hindered at the edges. aps.org
Furthermore, there are local variations in this energy barrier, which may be influenced by the rotational orientation of the graphene with respect to the iridium substrate and the specific atomic structure of the graphene edge. aps.org Curved regions of the graphene sheet, such as those near substrate atomic steps and wrinkles, have been found to facilitate cobalt intercalation. arxiv.org This spatially dependent nature of the intercalation kinetics is a critical factor in controlling the formation and properties of these hybrid systems. aps.org
| Parameter | Description | Finding | Citation |
| Magnetic Moment Enhancement | Increase in the magnetic moment of Fe and Ir in Fe-Co-Ir alloys with 11 at% Ir compared to 1 at% Ir. | Fe: 1.44-fold increase; Ir: 1.54-fold increase. | technologynetworks.comsciencedaily.com |
| Intercalation Energy Barrier | The edges of a graphene flake on an Ir(111) substrate present an energy barrier to Co intercalation. | An energy barrier exists, with local variations suggesting influence from graphene orientation and edge termination. | aps.orgaps.org |
| Intercalation Preference | Energetic favorability of intercalated Co compared to Co on bare Ir(111). | Intercalated cobalt is energetically more favorable, indicating a surfactant role for graphene. | aps.orgaps.org |
| Facilitated Intercalation Sites | Locations on the graphene/Ir(111) surface that promote Co intercalation. | Curved regions of the graphene sheet, such as near substrate atomic steps and wrinkles, facilitate intercalation. | arxiv.org |
Role of Graphene as a Surfactant in Interface Growth
Graphene, a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice, has been identified as an effective surfactant for controlling the epitaxial growth of thin metal films. aps.orgresearchgate.net In the context of cobalt-iridium systems, graphene facilitates the formation of smooth, uniform cobalt layers at the interface with an iridium substrate through a process known as intercalation. This surfactant-mediated growth hinges on the unique physical and mechanical properties of the graphene sheet, which modifies surface energies and growth kinetics. aps.orgresearchgate.netresearchgate.net
Research shows that cobalt intercalated between a graphene layer and an Iridium(111) substrate is energetically more favorable than cobalt deposited on a bare iridium surface. aps.orgresearchgate.net This thermodynamic preference drives the intercalation process. When cobalt is deposited onto the graphene/iridium surface, the atoms migrate and preferentially move underneath the graphene sheet. This process is often initiated at the edges of graphene flakes or at defect sites. aps.orgresearchgate.netresearchgate.net Studies using low-energy electron microscopy have imaged this process in real-time, revealing that the edges of a graphene flake can present a small, yet significant, energy barrier to the initial intercalation. aps.orgresearchgate.net
A crucial aspect of graphene's surfactant role is its behavior as a mechanically active and deformable two-dimensional film. researchgate.netarxiv.org Instead of acting as a static, impenetrable barrier, the graphene layer dynamically responds to the metal growth beneath it. Upon the intercalation of cobalt, the graphene sheet can delaminate to form wrinkles. arxiv.org These wrinkles are not merely passive features; they function as nanochannels that actively facilitate the mass transport of cobalt atoms far from the initial intercalation sites at the graphene edges. researchgate.netarxiv.org
This wrinkle-driven mass transport overcomes the self-limiting growth that would typically be expected in a confined system. arxiv.org Without this mechanism, the intercalated cobalt would form a passivating rim near the graphene edges, hindering further growth. arxiv.org However, experimental observations show that a cobalt monolayer can wet the graphene-covered iridium surface over large distances, a direct consequence of graphene's ability to deform and assist material transport. arxiv.org This allows for the growth of flat, continuous cobalt films. The process is temperature-dependent; annealing a Co/graphene/Ir(111) structure to 570 K promotes the intercalation of cobalt, while further annealing to 770 K can lead to the formation of a Co-Ir surface alloy. researchgate.net
The specific properties of the graphene, such as its rotational alignment with the iridium substrate, can also influence the intercalation process. researchgate.net Different rotational domains of graphene exhibit varying strengths of interaction with the iridium, which can affect the energetic favorability and pathways for cobalt to move underneath the sheet. researchgate.net
The table below summarizes key structural parameters of the Co/graphene/Ir(111) system after different annealing treatments, as determined by X-ray reflectivity (XRR). researchgate.net
| Sample State | Annealing Temperature | Resulting Structure | Graphene-Metal Distance (d G-M ) | Vacuum/Top Layer Roughness |
|---|---|---|---|---|
| Co deposited on graphene/Ir(111) | Room Temperature | Co clusters on top of graphene | 3.38 ±0.04 Å (d G-Ir) | 2.1 ±0.1 Å (Vacuum/Co) |
| Co/graphene/Ir(111) | 570 K | Co intercalated between graphene and Ir | 2.11 ±0.01 Å (d G-Co) | Not specified |
| Intercalated sample | 770 K | Co-Ir surface alloy under graphene | Not specified | Not specified |
Future Research Directions and Outlook for Cobalt Iridium Chemistry
Strategies for Cost-Effective and Sustainable Cobalt-Iridium Catalyst Development
A primary challenge in the widespread application of iridium-based materials is the high cost and low crustal abundance of iridium. uni-mainz.desciencedaily.comindustrytap.commaterial-insights.org Consequently, a major thrust of future research is the development of cost-effective and sustainable cobalt-iridium catalysts. The core strategy revolves around minimizing iridium content without compromising, and ideally enhancing, catalytic performance.
Future strategies will likely focus on:
Low-Iridium Loading: Developing synthesis techniques that produce catalysts with very low iridium content, potentially at the single-atom or nano-cluster level, to maximize atom utilization. frontiersin.org
Synergistic Alloying: Investigating the full compositional space of Co-Ir alloys to identify optimal ratios that maximize synergistic electronic and geometric effects, which have been shown to boost intrinsic catalytic activity. sciopen.commdpi.com
Scalable Synthesis: Creating simple and scalable synthesis methods, such as the modified surfactant-assisted Adams fusion method, to produce cobalt-iridium oxide nanoparticles suitable for large-scale industrial production. acs.org
Alternative Elements: Exploring the incorporation of other abundant elements, such as tungsten, alongside cobalt to create novel multi-metallic catalysts that may offer surprising performance enhancements and durability, providing alternatives to traditional noble metal oxides. uni-mainz.desciencedaily.com
A significant goal is to promote the efficient use of scarce iridium resources to support a sustainable and affordable energy system. acs.org
Advanced Characterization Techniques for In-Situ and Operando Studies
To understand and optimize cobalt-iridium catalysts, it is crucial to characterize their structural and electronic properties under real operating conditions. The development and application of advanced in-situ (in the reaction environment) and operando (while the reaction is running) techniques are paramount for establishing clear structure-function relationships. osti.govresearchgate.net These methods provide dynamic information on how the catalyst's surface and bulk structure evolve during a catalytic process. researchgate.netmdpi.commdpi.com
Key techniques that will continue to shape the future of Co-Ir catalyst research include:
X-ray Absorption Spectroscopy (XAS): This technique, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is invaluable for probing the local coordination environment and oxidation states of both cobalt and iridium atoms within the catalyst structure. acs.orgfrontiersin.orgmdpi.com Operando XAS studies can reveal changes in these properties during electrochemical reactions. researchgate.net
Aberration-Corrected Scanning Transmission Electron Microscopy (AC-STEM): Techniques like High-Angle Annular Dark-Field (HAADF)-STEM allow for the direct visualization of catalyst morphology and even individual atoms, which is critical for confirming the structure of single-atom or nano-cluster catalysts. frontiersin.orgmdpi.com When combined with Energy-Dispersive X-ray Spectroscopy (EDS), it provides elemental mapping of the nanoparticles. acs.orgrsc.org
Infrared and Raman Spectroscopy: In-situ and operando infrared spectroscopy, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), can identify adsorbed reaction intermediates and probe the nature of active sites by using probe molecules like carbon monoxide (CO). frontiersin.orgmdpi.comacs.org In-situ Raman spectroscopy is also used to observe adsorbed species and changes in the catalyst structure. mdpi.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the catalyst's surface, providing crucial insights into surface chemistry and reactivity. acs.orgfrontiersin.org
The integration of these techniques, often in a multi-modal approach, with computational modeling will accelerate the discovery and optimization of Co-Ir catalysts. osti.gov
| Technique | Abbreviation | Information Provided for Co-Ir Catalysts | Study Mode |
|---|---|---|---|
| X-ray Absorption Spectroscopy | XAS | Oxidation state, coordination environment, interatomic distances. acs.orgfrontiersin.org | In-situ, Operando |
| Scanning Transmission Electron Microscopy | STEM | Morphology, particle size, atomic-level structure, elemental mapping (with EDS). frontiersin.orgrsc.org | Ex-situ, In-situ |
| X-ray Photoelectron Spectroscopy | XPS | Surface composition, elemental oxidation states. acs.orgfrontiersin.org | Ex-situ, In-situ (NAP-XPS) |
| X-ray Diffraction | XRD | Crystalline structure, phase identification, crystallite size. acs.orgrsc.org | Ex-situ, In-situ |
| Infrared Spectroscopy | FTIR/DRIFTS | Identification of surface functional groups and adsorbed intermediates. frontiersin.orgacs.org | In-situ, Operando |
Rational Design Principles for Novel Cobalt-Iridium Architectures
Future progress in cobalt-iridium chemistry will heavily rely on the rational design of materials with precisely controlled architectures at the nanoscale. mdpi.com The aim is to move beyond trial-and-error methods towards a predictive design framework, often guided by computational screening and theoretical calculations like Density Functional Theory (DFT). acs.orgmdpi.comosti.gov This approach allows for the targeted synthesis of Co-Ir structures with optimized properties for specific catalytic reactions.
Key design principles for novel Co-Ir architectures include:
Nanoarchitectures: The fabrication of unique nanostructures such as 2D nanoframes, core-shell nanoparticles, and hierarchical structures is a promising strategy. rsc.orguh.edu These architectures can provide a high surface area, expose more active sites, and facilitate mass transport. rsc.orguh.edu For example, hydrous cobalt-iridium oxide 2D nanoframes have shown significantly higher OER activity compared to commercial iridium oxide. rsc.org
Synergistic Effects: The design should maximize the synergy between cobalt and iridium. mdpi.comacs.org This can be achieved through controlled alloying or by creating specific interfaces. The electronic interaction between Co and Ir can modify the d-band center of iridium, optimizing the binding energies of reaction intermediates and thus enhancing catalytic activity. sciopen.comresearchgate.net
Single-Atom Catalysts (SACs): Dispersing individual iridium atoms on a cobalt-based support (or vice-versa) represents the ultimate in atomic efficiency. The design of Co-Ir single-atom pair sites is an emerging frontier, which could lead to catalysts with unprecedented activity and selectivity by creating unique active centers. researchgate.net
Support Interactions: The choice of support material is critical. Designing Co-Ir catalysts on supports like N-doped MXenes or doped titanium dioxide can improve catalyst dispersion, enhance conductivity, and introduce beneficial metal-support interactions that further boost performance and stability. sciopen.comacs.org
| Design Strategy | Description | Anticipated Benefit | Example |
|---|---|---|---|
| 2D Nanoframes | Porous, unsupported, two-dimensional nanostructures of Co-Ir alloys. rsc.org | High surface area, increased access to active sites, enhanced mass activity. rsc.org | Hydrous Co-Ir oxide nanoframes for OER. rsc.org |
| Core-Shell Nanochains/Aerogels | Structures with a core of one metal (e.g., Co) and a shell of the other (e.g., Ir). researchgate.net | Protects the core, modifies electronic properties of the shell, improves stability. researchgate.net | Co@Ir core-shell nanochain aerogels for HER/OER. researchgate.net |
| Single-Atom Alloys (SAAs) | Isolated single atoms of one metal dispersed in the matrix of another. aip.orgnih.gov | Maximum atom efficiency, unique electronic properties, high selectivity. nih.gov | Ir dopants in other metals for CO2 reduction. aip.org |
| Heterojunction Catalysts | Combining Co-Ir nanoalloys with a support material like MXene. acs.org | Strong electronic interaction, optimized intermediate adsorption, lower reaction energy barrier. acs.org | CoIr/N-doped Ti3C2Tx for OER. acs.org |
Exploration of New Applications in Emerging Technologies
While much of the current research on cobalt-iridium focuses on electrocatalysis for water splitting, the unique properties arising from the combination of these two elements open doors to a variety of other emerging technologies. sciopen.comacs.org
Future research will likely expand into the following areas:
Green Hydrogen Production: The most prominent application remains in water electrolysis for producing green hydrogen. sciencedaily.comindustrytap.com Co-Ir catalysts are being developed as highly active and stable bifunctional materials for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which is critical for efficient proton exchange membrane water electrolyzers (PEM-WE). sciopen.comrsc.orgacs.org
CO₂ Conversion: The electrocatalytic reduction of carbon dioxide (CO₂) into value-added fuels and chemicals is a key technology for a circular carbon economy. Computational screenings have identified iridium-doped alloys as having significant potential for CO₂ reduction, suggesting a future role for Co-Ir materials in this field. aip.orgnih.govdntb.gov.ua
Spintronics: An exciting and novel application lies in the field of spintronics. Research has shown that layering graphene with cobalt and a heavy metal like iridium can significantly enhance quantum effects such as spin-orbit coupling. scitechdaily.com This interaction, mediated by the cobalt layer, could be used to stabilize unique spin textures (skyrmions) for next-generation data storage and logic devices that are faster and more energy-efficient. scitechdaily.com
Advanced Photochemistry: Iridium complexes are well-known photosensitizers, but their cost is a barrier. Cobalt(III) is being investigated as an earth-abundant alternative. cinz.nz The future may see the development of bimetallic Co-Ir complexes designed to have specific photophysical properties for sustainable photochemistry and photo-oxidant applications. cinz.nz
Aerospace and High-Temperature Applications: Iridium's inherent resistance to corrosion and high melting point makes it valuable for specialized alloys used in harsh environments like aviation and spacecraft. material-insights.orgsamaterials.com While not a primary focus of nanoscale chemical research, the fundamental understanding of Co-Ir alloying could inform the development of new high-performance structural materials.
The continued exploration of the synergistic properties of the cobalt-iridium system promises to yield advanced materials that will play a crucial role in addressing future energy and technology challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
